BAY-885 is a selective inhibitor of mitogen-activated protein kinase kinase 5, also known as MAP2K5 or ERK5. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells by activating endoplasmic reticulum stress pathways. Research indicates that BAY-885 may serve as a promising candidate for treating breast cancer by targeting the Mcl-1/Bim axis, leading to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors .
The synthesis of BAY-885 involves a multi-step process that begins with high-throughput screening to identify potential inhibitors of ERK5. Initial hits are optimized through structure-activity relationship studies guided by X-ray crystallography. The compound was synthesized using standard organic chemistry techniques, including reactions involving quinazoline derivatives, which are known for their kinase inhibitory properties .
The synthetic route typically includes:
BAY-885 has a complex molecular structure characterized by its ability to selectively bind to the ATP-binding site of ERK5. The structural formula includes various functional groups that enhance its binding affinity and selectivity. The molecular formula is CHNO, with a molecular weight of approximately 328.41 g/mol .
BAY-885 primarily acts through competitive inhibition of ERK5, blocking its phosphorylation activity. The compound's mechanism involves:
Experimental data indicate that BAY-885 exhibits an IC50 value of approximately 35 nM against ERK5, demonstrating its potency in inhibiting this kinase .
The mechanism by which BAY-885 induces apoptosis in cancer cells involves several key steps:
This pathway highlights the potential for BAY-885 as a therapeutic agent targeting specific apoptotic mechanisms in cancer treatment.
BAY-885 is primarily investigated for its therapeutic potential in oncology, particularly:
Its selective nature makes it a valuable candidate for further development in targeted cancer therapies, potentially leading to more effective treatment regimens with fewer side effects compared to conventional chemotherapeutics .
The MEK5/ERK5 pathway is a mitogen-activated protein kinase (MAPK) cascade distinct from the classical RAF-MEK1/2-ERK1/2 pathway. ERK5 possesses a unique dual-domain structure: an N-terminal kinase domain (50% homologous to ERK1/2) and a C-terminal transcriptional activation domain (TAD) containing nuclear localization signals. This structure enables ERK5 to function as both a kinase and a transcriptional coactivator. Upon MEK5-mediated phosphorylation of the T218-E-Y220 motif, ERK5 undergoes autophosphorylation at C-terminal residues (S731, T733), leading to nuclear translocation and activation of transcription factors like MEF2, c-Myc, and SAP1 [5] [4].
ERK5 activation promotes multiple cancer hallmarks:
Table 1: Structural and Functional Domains of ERK5
Domain | Amino Acid Residues | Function | Activation Mechanism |
---|---|---|---|
Kinase Domain (KD) | 1-406 | Catalytic activity | MEK5 phosphorylation at T218/Y220 |
MEK5-Binding Domain | 78-139 | Binds upstream activator | Docking interaction |
Nuclear Localization Signal (NLS) | 505-539 | Nuclear translocation | Autophosphorylation at S731/T733 |
Transcriptional Activation Domain (TAD) | 664-789 | Gene regulation | Disruption of KD-TAD autoinhibition |
ERK5 is hyperactivated in >60% of breast cancers (BC) and correlates with poor prognosis, therapy resistance, and metastatic progression. In BC cells, constitutive ERK5 signaling results from:
BAY-885 demonstrates selective cytotoxicity against ERK5-dependent BC cells (IC₅₀: 0.1–2 μM) while sparing normal mammary epithelial cells (MCF10A). Mechanistically, it induces mitochondrial apoptosis via:
Table 2: BAY-885-Induced Molecular Changes in Breast Cancer Cells
Biomarker | Change | Mechanism | Functional Consequence |
---|---|---|---|
Mcl-1 | ↓ 4-fold | ERK5 inhibition → reduced transcription | Loss of mitochondrial membrane integrity |
Bim | ↑ 3.5-fold | ER stress → increased stability | Cytochrome c release |
Phospho-PERK | ↑ 6-fold | ER stress sensor activation | CHOP-mediated apoptosis |
Caspase-3 | Cleavage | Bim/Mcl-1 imbalance | Executioner caspase activation |
The MAPK family comprises four subfamilies: ERK1/2, JNK, p38, and ERK5. While ERK1/2 drives proliferation in RAS/RAF-mutant cancers, ERK5 activation is associated with compensatory signaling during targeted therapy:
BAY-885 overcomes limitations of earlier ERK5 inhibitors (e.g., XMD8-92) by:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: